molecular formula C22H20O9 B12320971 Hesperetin, triacetate CAS No. 6274-73-3

Hesperetin, triacetate

Cat. No.: B12320971
CAS No.: 6274-73-3
M. Wt: 428.4 g/mol
InChI Key: JXQZPLOAXXMSJR-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin, triacetate can be synthesized from hesperetin through an acetylation reaction. The process typically involves reacting hesperetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being conducted in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hesperetin, triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Hesperetin, triacetate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hesperetin, triacetate stands out due to its enhanced lipophilicity, which improves its bioavailability and makes it more suitable for certain pharmaceutical applications compared to its parent compound, hesperetin .

Biological Activity

Hesperetin triacetate, a derivative of the flavonoid hesperetin, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and lipid metabolism. This article provides a comprehensive overview of the biological activity of hesperetin triacetate, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Target Enzymes and Pathways

Hesperetin triacetate primarily influences lipid metabolism by targeting key enzymes such as:

  • Acyl-CoA:cholesterol acyltransferase (ACAT) : Inhibits both ACAT1 and ACAT2, leading to reduced cholesterol esterification.
  • Microsomal triglyceride transfer protein (MTP) : Decreases MTP activity, resulting in lowered assembly and secretion of apolipoprotein B-containing lipoproteins.

Additionally, it upregulates the low-density lipoprotein (LDL) receptor , enhancing LDL particle reuptake. The compound also activates the PI3K/AKT-Nrf2 pathway , promoting antioxidant expression while inhibiting NF-κB activation and inflammatory cytokine secretion .

Cellular Effects

Oxidative Stress and Neuroprotection

Hesperetin triacetate has been shown to enhance mitochondrial function and protect against oxidative stress in human keratinocytes. In various studies involving neurodegenerative disease models, it has demonstrated significant neuroprotective effects:

  • In Alzheimer's disease models, doses of 10 to 20 mg/kg improved cognitive functions by reducing oxidative stress .
  • In Parkinson's disease models, a dose of 50 mg/kg reduced motor dysfunction and oxidative stress through regulation of Nrf2 and NF-kB pathways .

Neuroprotective Effects

A review highlighted multiple studies indicating hesperetin's efficacy in delaying neurodegenerative diseases:

  • Alzheimer's Disease : Hesperetin reduced amyloid beta-induced neuroinflammation and cognitive decline in animal models .
  • Parkinson's Disease : It mitigated dopaminergic neuron loss and improved motor functions in 6-OHDA-induced models .

Anti-inflammatory Properties

Research has shown that hesperetin triacetate significantly inhibits inflammatory responses in various cell types:

  • In chondrocytes exposed to TNF-α, hesperetin treatment preserved cell viability and reduced inflammatory markers .
  • It also demonstrated protective effects against LPS-induced neuroinflammation in microglial cells .
PropertyDescription
Solubility Low water solubility; oral bioavailability < 20%
Transport Mechanism Disposition via phase II enzymes; efflux by enterocytes
Subcellular Localization Enhances CISD2 expression to combat UVB-induced photoaging

Dosage Effects in Animal Models

The biological effects of hesperetin triacetate vary with dosage:

  • In seizure models, doses ranging from 5 to 20 mg/kg delayed seizure onset by inhibiting pro-inflammatory kinases in the hippocampus .

Properties

CAS No.

6274-73-3

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

[(2R)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate

InChI

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m1/s1

InChI Key

JXQZPLOAXXMSJR-GOSISDBHSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C

Origin of Product

United States

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